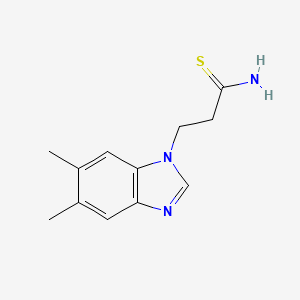

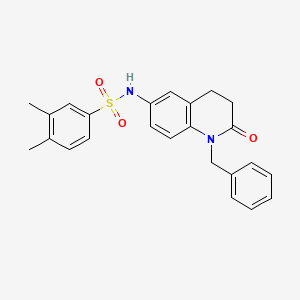

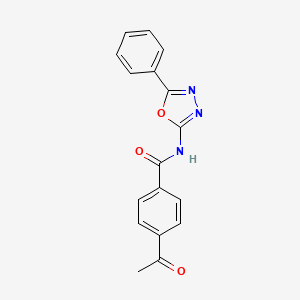

![molecular formula C11H11BrClFN2S B3012463 5-[(3-氯-2-氟苯基)甲基]-4-甲基-1,3-噻唑-2-胺氢溴酸盐 CAS No. 1795506-45-4](/img/structure/B3012463.png)

5-[(3-氯-2-氟苯基)甲基]-4-甲基-1,3-噻唑-2-胺氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide" is a derivative of 1,3-thiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative features a 3-chloro-2-fluorophenyl group and a methyl group attached to the thiazole ring, which may influence its chemical and physical properties, as well as its potential biological activity.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of thioureas with α-haloketones or α-halocarboxylic acids under Hantzsch thiazole synthesis conditions. For example, the paper titled "N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine" describes the synthesis of a related compound using 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar strategy could be employed, substituting the appropriate starting materials to introduce the 3-chloro-2-fluorophenyl group and the methyl group at the relevant positions on the thiazole ring.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The substitution pattern on the ring can significantly affect the molecule's electronic properties, such as the distribution of electron density and the potential for intramolecular interactions. For instance, the presence of electron-withdrawing groups, such as chloro and fluoro substituents, can impact the molecule's fluorescence properties, as seen in the study of 2-aryl-5-(2′-aminophenyl)-4-hydroxy-1,3-thiazoles . The molecular structure of the compound would likely exhibit similar electronic characteristics due to the presence of the chloro and fluoro substituents.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The presence of an amino group in the thiazole ring can facilitate reactions with electrophiles, while the halogen substituents may be involved in nucleophilic substitution reactions. The paper on the synthesis of novel amine derivatives of pyridine illustrates how thiazole derivatives can be functionalized to create new compounds with potential anticancer activity. The chemical reactivity of "5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide" would be influenced by the specific substituents present on the thiazole ring and could be explored for the development of new pharmaceuticals or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents can alter these properties significantly. For example, the study of a fumaric acid salt of a fluorinated piperidine derivative provides insights into the compound's thermal stability and phase transitions, which are important for its practical applications. Similarly, the physical and chemical properties of "5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide" would need to be characterized through techniques such as differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) to understand its behavior under different conditions.

科学研究应用

合成和结构分析

- 该化合物已通过涉及 3-氯-2-甲苯基硫脲和 4-氟苯甲酰溴等前体的工艺合成,导致相关的噻唑-2-胺形成。这些化合物已使用红外光谱、核磁共振和质谱等各种光谱方法进行结构表征(Uwabagira, Sarojini, & Poojary, 2018)。

抗菌活性

- 类似的噻唑衍生物已显示出显着的体外抗菌和抗真菌活性。合成涉及前体在特定条件下反应,然后针对各种微生物菌株进行测试(Dengale et al., 2019)。

光降解分析

- 已经研究了结构相关的含噻唑化合物的照片降解行为。这项研究提供了对此类化合物在光照射下的稳定性和降解途径的见解,这对于它们的潜在应用至关重要(Wu, Hong, & Vogt, 2007)。

生物活性

- 已经探索了某些噻唑-2-胺的生物活性,包括抗精神病和抗惊厥作用。这些研究涉及化合物的合成和表征,然后针对特定的生物靶标测试其活性(Kaur, Saxena, & Kumar, 2010)。

属性

IUPAC Name |

5-[(3-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN2S.BrH/c1-6-9(16-11(14)15-6)5-7-3-2-4-8(12)10(7)13;/h2-4H,5H2,1H3,(H2,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDMYGVYCSBKEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CC2=C(C(=CC=C2)Cl)F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

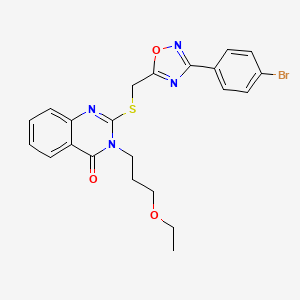

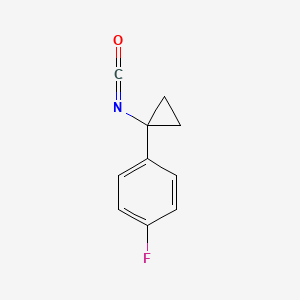

![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)

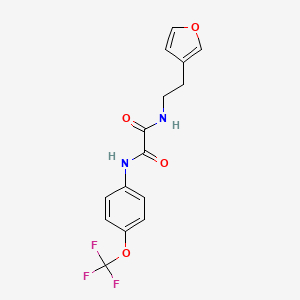

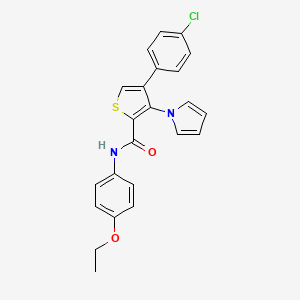

![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)

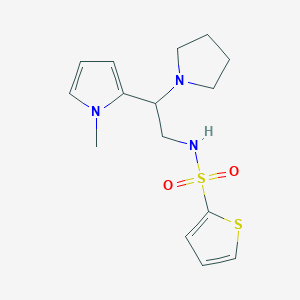

![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)